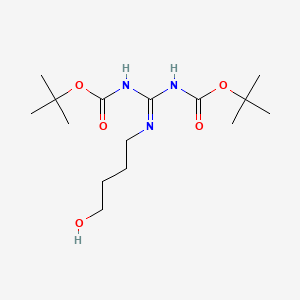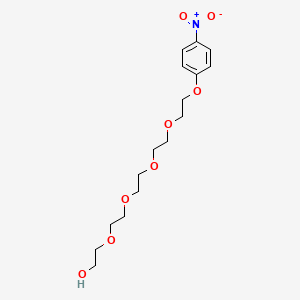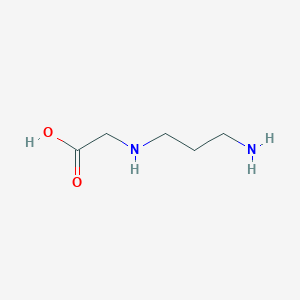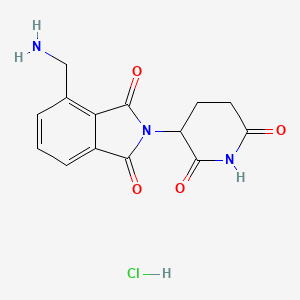![molecular formula C14H19NO B3179753 (3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol CAS No. 309748-42-3](/img/structure/B3179753.png)
(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol
Overview
Description
(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol is a complex organic compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol. This compound features a bicyclic structure with a benzyl group and a hydroxyl group attached to the nitrogen-containing ring system. It is primarily used in research settings and is not intended for human or veterinary use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This method is scalable and has been studied for its mechanism, scope, and scalability . The core structure can be incorporated into various biologically active compounds, enhancing their physicochemical properties .
Industrial Production Methods
While specific industrial production methods for (3-Benzyl-3-azabicyclo[41Companies like ChemScene and Smolecule offer this compound in bulk quantities, indicating its availability for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups to the benzyl ring.
Scientific Research Applications
(3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol involves its interaction with various molecular targets and pathways. The nitrogen-containing bicyclic structure allows it to mimic certain biologically active compounds, potentially interacting with enzymes, receptors, or other proteins . This interaction can lead to changes in biological activity, making it a useful compound for research purposes.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure and are used as bioisosteres of benzenes.
Spirocyclic Oxetanyl Nitriles: These are precursors in the synthesis of (3-Benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol.
Uniqueness
What sets this compound apart is its specific combination of a benzyl group and a hydroxyl group attached to a nitrogen-containing bicyclic structure. This unique configuration allows it to exhibit distinct physicochemical properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(3-benzyl-3-azabicyclo[4.1.0]heptan-1-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-11-14-8-13(14)6-7-15(10-14)9-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLIMZCYFUKFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2(C1C2)CO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B3179778.png)


